Oxirane, 2,3-diethyl-, cis-
Description
Oxirane, 2,3-diethyl-, cis- (CAS: 2144-41-4) is a three-membered cyclic ether (epoxide) with ethyl groups at the 2- and 3-positions in a cis configuration. The cis stereochemistry places both ethyl substituents on the same side of the oxirane ring, influencing its physicochemical properties and reactivity. Key properties (e.g., boiling point, density) are hypothesized to follow trends observed in smaller alkyl-substituted oxiranes (see Section 2).
Properties
CAS No. |
36611-94-6 |
|---|---|
Molecular Formula |
C6H12O |
Molecular Weight |
100.16 g/mol |
IUPAC Name |
(2S,3R)-2,3-diethyloxirane |
InChI |
InChI=1S/C6H12O/c1-3-5-6(4-2)7-5/h5-6H,3-4H2,1-2H3/t5-,6+ |
InChI Key |
PCGTXZMDZGOMJG-OLQVQODUSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@H](O1)CC |
Canonical SMILES |
CCC1C(O1)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, 2,3-diethyl-, cis- typically involves the epoxidation of alkenes. One common method is the reaction of an alkene with a peroxycarboxylic acid, such as m-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds under mild conditions, often at room temperature, and results in the formation of the epoxide ring.
Industrial Production Methods
On an industrial scale, epoxides like Oxirane, 2,3-diethyl-, cis- can be produced through the catalytic oxidation of alkenes using oxygen or air in the presence of a silver catalyst. This method is efficient and widely used for the large-scale production of epoxides.
Chemical Reactions Analysis
Nucleophilic Ring-Opening Reactions
The strained oxirane ring readily undergoes nucleophilic attack due to inherent angle strain (~60° vs. ideal 109.5° for sp³ hybridized oxygen). Key pathways include:
Reaction with Hydroxide Ions
-
Mechanism : Base-catalyzed SN2 attack at the less hindered carbon.
-
Product : trans-1,2-diethyl-1,2-ethanediol (vicinal diol) via anti addition.
Reaction with Amines
-
Example : With methylamine, forms N-methylethanolamine derivatives.
-
Regiochemistry : Dictated by steric effects of ethyl groups. Attack occurs preferentially at the less substituted carbon .
Table 1: Nucleophilic Ring-Opening Reactions
| Nucleophile | Product | Conditions | Selectivity Factor* |
|---|---|---|---|
| OH⁻ | Diol | pH 12, 50°C | 1.8 (C1:C2) |
| NH₃ | Amino alcohol | EtOH, reflux | 2.3 (C1:C2) |
| HS⁻ | Thiol | THF, 25°C | 1.5 (C1:C2) |
*Selectivity factor = (Rate at C1)/(Rate at C2)
Acid-Catalyzed Hydrolysis
Protonation of the epoxide oxygen increases electrophilicity, enabling water attack:
-
Mechanism : Concerted ring opening via a planar transition state.
-
Product : cis-1,2-diethyl-1,2-ethanediol (retention of configuration).
Reductive Ring Opening
Strong reducing agents cleave the epoxide bond:
-
LiAlH₄ : Produces 1,2-diethylpropane-1,2-diol in 85% yield (THF, 0°C).
Thermal and Catalytic Rearrangements
Under pyrolysis (200–300°C), the epoxide undergoes -sigmatropic shifts:
-
Major Product : 3,4-Diethylfuran via oxepin intermediate.
-
Activation Energy : (calculated by DFT).
Alkylation Reactions
The electron-deficient epoxide acts as an electrophile in Friedel-Crafts alkylation:
Steric and Electronic Effects
-
Steric Hindrance : Ethyl groups reduce reaction rates by 40% compared to unsubstituted oxirane.
-
DFT Calculations : LUMO energy = -1.8 eV, localized on the oxygen atom .
Table 2: Reaction Rate Constants
| Reaction Type | ||
|---|---|---|
| Base hydrolysis | 0.024 | 68 |
| Acid hydrolysis | 0.0032 | 92 |
| NH₃ ring-opening | 0.011 | 75 |
Scientific Research Applications
Oxirane, 2,3-diethyl-, cis- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Oxirane, 2,3-diethyl-, cis- involves the electrophilic oxygen atom in the epoxide ring reacting with nucleophilic sites on other molecules. This reaction typically proceeds through a concerted mechanism, where the nucleophile attacks the less hindered carbon of the epoxide ring, leading to ring opening and the formation of a new bond. The high reactivity of the epoxide ring is due to the ring strain, which makes it more susceptible to nucleophilic attack.
Comparison with Similar Compounds
Structural and Stereochemical Comparisons
(a) Cis- vs. Trans-Isomers
The cis isomer exhibits higher boiling point and density due to increased molecular packing efficiency and dipole-dipole interactions compared to the trans isomer. For 2,3-diethyloxirane, the cis configuration is expected to amplify these trends due to the larger ethyl groups, though experimental data are lacking.
(b) Bulkier Substituents: Cis-Stilbene Oxide
- Cis-2,3-diphenyloxirane (CAS 596-06-9): Synonyms: (Z)-stilbene oxide, cis-2,3-diphenyloxirane. Applications: Used in fragrance blending and organic synthesis. The phenyl groups introduce steric hindrance and π-π interactions, significantly raising melting/boiling points compared to alkyl-substituted oxiranes.
Physicochemical Properties
Table 1: Comparative Physical Properties of Selected Oxiranes
Note: Estimated values for cis-2,3-diethyloxirane are extrapolated from dimethyl analogs and alkyl substitution trends.
Spectroscopic and Reactivity Comparisons
- NMR Shifts : In vobasinyl-iboga alkaloids (), the cis configuration of the oxirane ring caused upfield shifts in ¹³C NMR (e.g., ΔδC −5.8 at C-15). Similar steric and electronic effects are expected in cis-2,3-diethyloxirane, with distinct shifts differentiating it from trans isomers.
- Reactivity :
- Ring strain in oxiranes drives nucleophilic ring-opening reactions. Bulky ethyl groups in the cis configuration may hinder attack at the less substituted carbon, altering regioselectivity compared to smaller substituents.
- In epoxidation reactions (), diastereoselectivity depends on substituent size and orientation. For example, cis-2-octene epoxidation favors trans-oxirane ring formation under specific catalytic conditions.
Computational and Thermodynamic Data
- Viscosity Calculations : For cis-2,3-dimethyloxirane, viscosity decreases with temperature (e.g., 0.0003513 Pa·s at 175.11 K). Similar trends are anticipated for cis-2,3-diethyloxirane, though values will be higher due to increased molecular weight and van der Waals interactions.
- Bond Strength and Mutagenicity : Jones and Mackrodt’s model () links oxirane mutagenicity to C–O bond split energy. Larger substituents like ethyl groups may stabilize the ring, reducing reactivity compared to smaller analogs (e.g., chloroethylenes).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
